molecular formula C6H13ClN2O B1407601 4-Ethylpiperazin-2-one hydrochloride CAS No. 65464-00-8

4-Ethylpiperazin-2-one hydrochloride

Cat. No.: B1407601
CAS No.: 65464-00-8
M. Wt: 164.63 g/mol
InChI Key: NSWOBMIYJFZIIS-UHFFFAOYSA-N
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Description

4-Ethylpiperazin-2-one hydrochloride is a specialty chemical . It’s often used in laboratory settings and in the manufacture of other chemical compounds .


Molecular Structure Analysis

The molecular formula of this compound is C6H13ClN2O . Its InChI code is 1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 164.63 .

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

4-Ethylpiperazin-2-one hydrochloride derivatives have been designed and synthesized for their potential in inhibiting key enzymes or acting as receptor antagonists in various therapeutic areas. For instance, derivatives have been synthesized to inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators in inflammatory and allergic diseases, atherosclerosis, and cancer. The introduction of aryl/arylethylamino groups or 4-arylpiperazin-1-yl residues into specific structures was essential for biological activity, indicating the compound's utility in designing potent inhibitors for therapeutic applications (Landwehr et al., 2006).

Antidepressant and Anxiolytic Properties

In the realm of neuropsychopharmacology, certain derivatives of this compound have been investigated for their antidepressant and anxiolytic effects. Studies have shown that specific phenylpiperazine derivatives exhibit high affinity for serotonergic, adrenergic, and dopaminergic receptors, and act as full antagonists at 5-HT1A and 5-HT7 receptors. These compounds demonstrated potent antidepressant-like activity and anxiolytic-like properties in animal models, highlighting their potential as novel therapeutic agents for depression and anxiety disorders (Pytka et al., 2015).

Synthesis and Characterization in Chemistry

The compound has also been involved in studies focused on the synthesis and characterization of new chemical entities. For example, new derivatives have been synthesized as potential dual antihypertensive agents, with studies determining the position of protonation in the piperazine ring of hydrochloride salts using solid-state analytical techniques. Such research contributes to the development of new pharmacological agents with potential applications in treating hypertension (Marvanová et al., 2016).

Anticoagulant and Antitumor Activities

Explorations into the anticoagulant and antitumor activities of this compound derivatives have also been conducted. Novel ADP receptor antagonists designed from this compound showed significant anti-clotting activities, outperforming some standard drugs in preliminary biological activity tests. This indicates the compound's utility in developing new therapeutic agents for clotting disorders (Shang-ten, 2014). Furthermore, new piperazinyl amidrazones synthesized from this compound were evaluated for their antitumor activity, showcasing substantial activity against various cancer cell lines, which points to its potential in cancer therapy research (Abdel-Jalil et al., 2010).

Safety and Hazards

This compound is associated with some safety hazards. It has the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

4-Ethylpiperazin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can affect the metabolic pathways of other compounds, leading to altered pharmacokinetics and dynamics. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in the expression levels of various genes, impacting cellular functions and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . Additionally, this compound can modulate gene expression by interacting with DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of this compound can cause toxicity, affecting liver and kidney function . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect metabolic flux and alter the levels of metabolites in the body . Additionally, this compound can influence phase I and phase II metabolic reactions, impacting the overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with various binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and duration of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .

Properties

IUPAC Name

4-ethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWOBMIYJFZIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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